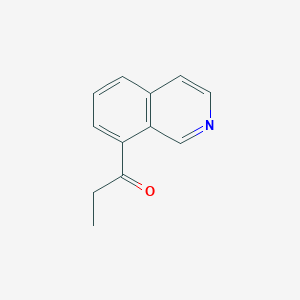
1-(Isoquinolin-8-YL)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 1-(Isoquinolin-8-YL)propan-1-one, has been a subject of interest in recent studies . These compounds are obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .Molecular Structure Analysis
The structures of novel isoquinolines, including this compound, have been confirmed by IR, NMR, and elemental analysis, as well as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound’s synthesis involves a Goldberg–Ullmann-type coupling reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.22 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antiviral Activity
Isoquinoline derivatives, such as those extracted from Thalictrum glandulosissimum, have shown weak anti-tobacco mosaic virus (anti-TMV) activity. Compounds like 3-hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one demonstrated inhibition rates close to that of the positive control, indicating their potential in antiviral research (Hu et al., 2020).
Smooth Muscle Relaxant Activity
Research involving N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides as isoquinoline precursors revealed smooth muscle (SM) relaxant activity. These compounds, when compared to papaverine, showed the ability to relax circular SM tissues from the stomach of rats, highlighting their potential application in treating conditions requiring SM relaxation (Milusheva et al., 2022).
Biological Evaluation of Hybrid Compounds
A study on the synthesis of new 1,2,3,4-tetrahydroquinoline hybrids of ibuprofen and its derivatives, including those with isoquinoline, focused on their antioxidant, antitryptic, and albumin denaturation inhibition activities. This indicates the potential use of isoquinoline derivatives in developing anti-inflammatory and protective agents (Manolov et al., 2022).
Catalysis and Synthetic Chemistry
Isoquinoline compounds are also pivotal in catalysis and synthetic chemistry. For instance, the efficient construction of a small library of 1-(isoquinolin-1-yl)guanidine via a three-component reaction demonstrates their utility in synthesizing inhibitors for PTP1B and HCT-116, showing promise in cancer therapy research (Wang et al., 2011).
Advances in Isoquinolone Synthesis
Significant advances have been made in the construction of isoquinolone rings, which are important for their diverse biological and physiological activities. Research focusing on atom- and step-economical synthesis methods, including intermolecular annulation protocols and intramolecular cyclization, offers new pathways for creating isoquinolone-fused rings, expanding the possibilities for novel therapeutic agents (Hua, 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-isoquinolin-8-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYLRHYCAKTFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695109 | |
| Record name | 1-(Isoquinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-07-7 | |
| Record name | 1-(8-Isoquinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Isoquinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)
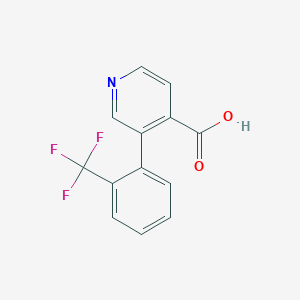

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
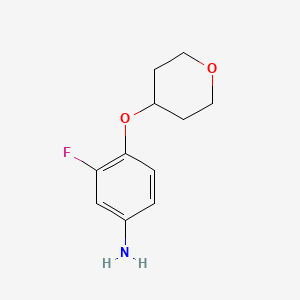

![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
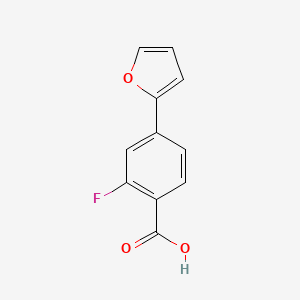
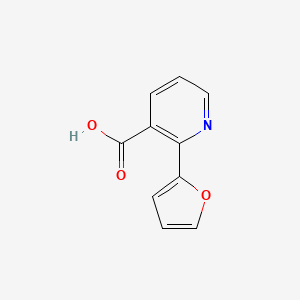

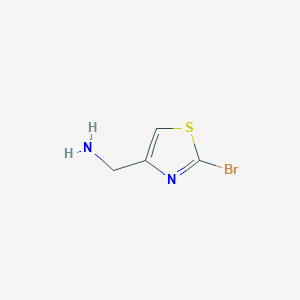
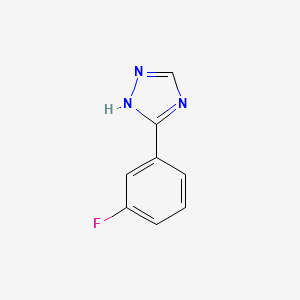
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
